molecular formula C24H34N2O2 B4441125 1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol

1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol

Cat. No.: B4441125
M. Wt: 382.5 g/mol
InChI Key: YPRLORIJLPRXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol, also known as Boc-DPM, is a chemical compound that has been widely used in scientific research. It is a derivative of the piperazine family and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission. This compound has also been found to have affinity for the dopamine D2 receptor, which is involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to enhance memory and cognitive function in animal models. It has also been found to have analgesic effects, which may be due to its inhibition of acetylcholinesterase. This compound has also been found to have antipsychotic effects, which may be due to its affinity for the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is relatively inexpensive. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of 1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol in scientific research. One potential area of research is the development of new metal complexes using this compound as a ligand. Another potential area of research is the synthesis of new peptidomimetics using this compound as a building block. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery and development.

Scientific Research Applications

1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol has been used in various scientific research applications. It has been found to be a useful ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. This compound has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-24(2,3)28-19-22(27)18-25-14-16-26(17-15-25)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,22-23,27H,14-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRLORIJLPRXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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